
2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzyloxy group attached to a phenyl ring, which is further substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid typically involves multiple steps. One common method starts with the benzylation of a suitable phenol derivative. The reaction proceeds through the formation of an intermediate, which is then subjected to further functionalization to introduce the isopropyl group and the carboxylic acid moiety.
For example, the synthesis can begin with the benzylation of 2-hydroxy-3-isopropylbenzaldehyde using benzyl bromide in the presence of a base such as potassium carbonate. The resulting benzyloxy derivative is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the propanoic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group forms primary alcohols.
Substitution: Electrophilic substitution on the aromatic ring introduces nitro or halogen groups.
Aplicaciones Científicas De Investigación
2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to certain enzymes or receptors, modulating their activity. The isopropyl group may influence the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzyloxy)propanoic acid
- 3-(Benzyloxy)propanoic acid
- 2-(Benzylamino)-3-(benzyloxy)propanoic acid
Uniqueness
2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid is unique due to the presence of both the benzyloxy and isopropyl groups on the phenyl ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H22O3 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-(2-phenylmethoxy-3-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C19H22O3/c1-13(2)16-10-7-11-17(14(3)19(20)21)18(16)22-12-15-8-5-4-6-9-15/h4-11,13-14H,12H2,1-3H3,(H,20,21) |
Clave InChI |
ZHNFWIHZYKBPIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C(=O)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


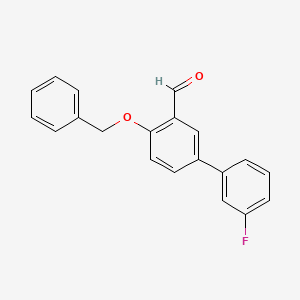
![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)
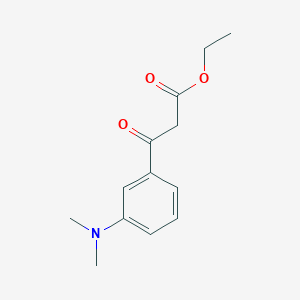
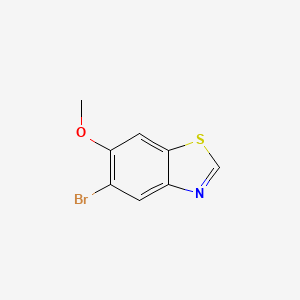
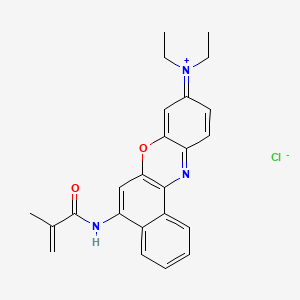
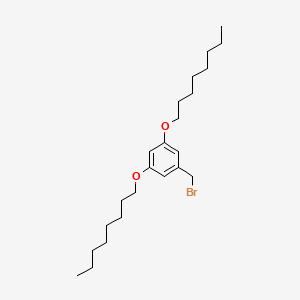
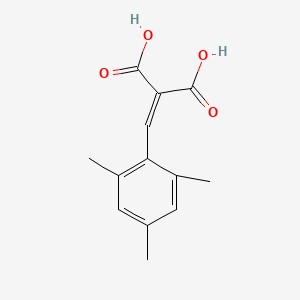
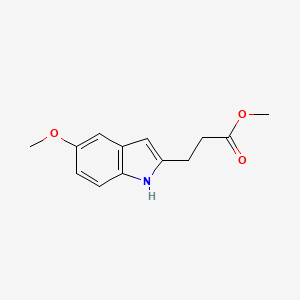
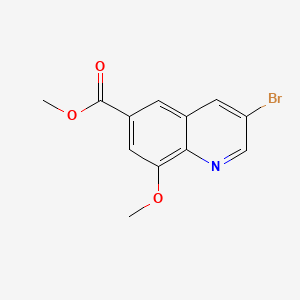
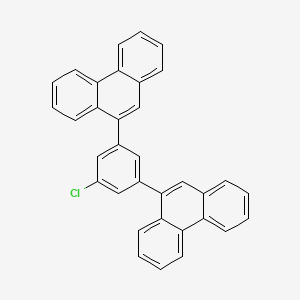

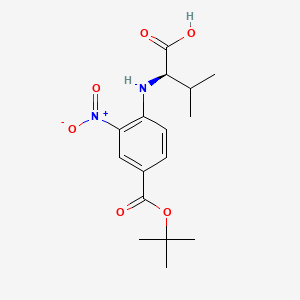

![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)
